molecular formula C13H13BrO2 B14132542 3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene CAS No. 89113-47-3

3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene

Cat. No.: B14132542
CAS No.: 89113-47-3
M. Wt: 281.14 g/mol
InChI Key: VGCMZHQKLVIEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methoxymethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-6-(methoxymethyl)naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy groups to hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated or hydroxylated derivatives.

Scientific Research Applications

3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic attack, electrophilic substitution, and coordination with metal ions in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

89113-47-3

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

3-bromo-2-methoxy-6-(methoxymethyl)naphthalene

InChI

InChI=1S/C13H13BrO2/c1-15-8-9-3-4-10-7-13(16-2)12(14)6-11(10)5-9/h3-7H,8H2,1-2H3

InChI Key

VGCMZHQKLVIEAY-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC2=CC(=C(C=C2C=C1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.